2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
説明
2-Phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a heterocyclic compound featuring a fused triazoloquinazoline core with a phenyl substituent at position 2. This scaffold is notable for its pharmacological versatility, with modifications at key positions influencing receptor binding, bioactivity, and physicochemical properties. The compound’s structure combines a triazole ring fused to a quinazoline moiety, creating a planar system conducive to interactions with biological targets such as adenosine and benzodiazepine receptors .
特性
IUPAC Name |
2-phenyl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O/c20-15-16-12-9-5-4-8-11(12)14-17-13(18-19(14)15)10-6-2-1-3-7-10/h1-9H,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPGZURVLRWNBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045748 | |
| Record name | 2-Phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104614-81-5 | |
| Record name | CGS-13767 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104614815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGS-13767 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY8LL4S82Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
化学反応解析
CGS-13767は、いくつかのタイプの化学反応を受けます。
酸化: 強い酸化条件下で酸化されて、さまざまな酸化生成物を生成できます。
還元: 水素化アルミニウムリチウム(LiAlH₄)などの還元剤を用いて、還元反応を行うことができます。
置換: 求核置換反応は、使用される試薬と条件に応じて、フェニル環またはトリアゾール環で起こり得ます。
これらの反応で使用される一般的な試薬と条件には、以下が含まれます。
酸化剤: 過マンガン酸カリウム(KMnO₄)、三酸化クロム(CrO₃)
還元剤: 水素化アルミニウムリチウム(LiAlH₄)、水素化ホウ素ナトリウム(NaBH₄)
求核剤: ハロゲン化物、アミン、およびその他の求核種
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
CGS-13767には、いくつかの科学研究への応用があります。
化学: GABA受容体とそのさまざまな化合物との相互作用を研究するためのリガンドとして使用されます。
生物学: GABA受容体調節が生物系に及ぼす影響を研究するために使用されます。
医学: 不安解消薬として、不安障害の治療における潜在的な治療効果が研究されています。
化学反応の分析
CGS-13767 undergoes several types of chemical reactions:
Oxidation: It can be oxidized under strong oxidizing conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring, depending on the reagents and conditions used.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Halides, amines, and other nucleophilic species
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
CGS-13767 has several scientific research applications:
Chemistry: It is used as a ligand in the study of GABA receptors and their interactions with various compounds.
Biology: It is used to study the effects of GABA receptor modulation on biological systems.
Medicine: As an anxiolytic agent, it is studied for its potential therapeutic effects in treating anxiety disorders.
Industry: It may have applications in the development of new pharmaceuticals targeting GABA receptors.
作用機序
類似化合物の比較
CGS-13767は、GABA受容体への構造と結合親和性においてユニークです。類似の化合物には、以下が含まれます。
ジアゼパム: 不安解消薬として使用される別のGABA受容体リガンド。
アルプラゾラム: GABA受容体を標的とするベンゾジアゼピン。
ロラゼパム: 同様の不安解消効果を持つ別のベンゾジアゼピン。
これらの化合物と比較して、CGS-13767は独特のトリアゾロキナゾリノン構造を持ち、これはユニークな結合特性と薬理作用をもたらす可能性があります.
類似化合物との比較
Comparison with Structural Analogs
Substituent Effects at Position 2
The phenyl group at position 2 plays a critical role in determining receptor selectivity. For example:
- 2-(Furan-2-yl) analogs exhibit potent adenosine A2A receptor antagonism (e.g., IC₅₀ < 10 nM in in vitro assays) .
- 2-(4-Fluorophenyl) derivatives act as benzodiazepine receptor antagonists, with binding affinities (Ki) in the nanomolar range .
- 2-Methylsulfanyl derivatives demonstrate cytotoxic and anti-inflammatory activities, with IC₅₀ values of 8–15 µM against cancer cell lines .
Modifications at Position 5: Oxygen vs. Sulfur
Replacing the oxygen atom at position 5 with sulfur significantly alters bioactivity:
- 5-Oxo derivatives (e.g., the parent compound) are associated with CNS receptor modulation (e.g., adenosine, benzodiazepine) .
- 5-Thione and 5-thiolate derivatives exhibit enhanced antimicrobial and antitumor activities. For instance:
Table 2: Position 5 Modifications and Bioactivity
Triazole Ring Junction Variations
The position of triazole ring fusion (e.g., [1,5-c] vs. [1,5-a]) impacts molecular geometry and target selectivity:
- [1,2,4]Triazolo[1,5-c]quinazolines (main compound) are linked to adenosine/benzodiazepine receptor interactions .
- [1,2,4]Triazolo[1,5-a]quinazolines exhibit antihistaminic (H1 receptor) and cardiovascular effects (e.g., blood pressure modulation) .
- [1,2,4]Triazolo[4,3-c]pyrimidines show distinct NMR shifts (e.g., C3-H at δ 8.7 ppm vs. δ 8.2 ppm in [1,5-c] analogs) due to electronic effects .
生物活性
2-Phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a compound belonging to the class of triazoloquinazolines, which have gained attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one can be represented as follows:
This compound features a triazole ring fused to a quinazoline moiety, which is crucial for its biological activity.
Cytotoxicity
Recent studies have demonstrated that 2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : The compound showed IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines. This indicates a potent anti-proliferative effect compared to standard chemotherapeutic agents like Doxorubicin (IC50 = 3.80 μM) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-Phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | HepG2 | 6.29 |
| 2-Phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one | HCT-116 | 2.44 |
| Doxorubicin | HepG2 | 3.80 |
| Doxorubicin | HCT-116 | 1.87 |
The mechanism underlying the cytotoxicity of this compound involves its interaction with DNA and inhibition of topoisomerase II (Topo II) activity:
- DNA Intercalation : The compound has been shown to intercalate into DNA strands, disrupting replication and transcription processes.
- Topo II Inhibition : It acts as an inhibitor of Topo II with IC50 values demonstrating varying degrees of inhibition compared to Doxorubicin . The IC50 values for Topo II inhibition ranged from 15.16 to 20.65 μM for related compounds.
Anti-inflammatory Activity
In addition to its cytotoxic properties, the compound has also been evaluated for anti-inflammatory effects. It was found to reduce inflammation markers in preclinical models .
Case Studies
Several studies have highlighted the efficacy of triazoloquinazolines in cancer therapy:
- Study on HepG2 Cells : A study reported that derivatives of triazoloquinazolines exhibited significant cytotoxicity against HepG2 cells with promising IC50 values indicating potential as anti-cancer agents .
- Topoisomerase Inhibition : Research demonstrated that compounds similar to 2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one effectively inhibited Topo II activity in vitro .
Q & A
Q. What are the common synthetic routes for 2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one?
- Methodology : The compound is typically synthesized via cyclization of 5-(2’-aminophenyl)-1H-tetrazole with carbonyldiimidazole to form the core structure, followed by N-alkylation at position 6 using chloro derivatives (e.g., Scheme 1 in ). Alternative routes include copper-catalyzed cascade reactions in water-mediated systems () or condensation of pyrimidinylhydrazones with aldehydes under oxidative conditions ( ) .
- Key parameters :
- Use of NaH/DMF for deprotonation during alkylation ().
- Optimization of reaction time and temperature to avoid over-oxidation ().
Q. How can the purity and structure of the compound be confirmed experimentally?
- Methodology :
- LC-MS : To verify molecular weight and detect impurities ( reports m/z values for derivatives).
- NMR : H and C NMR are critical for confirming regiochemistry and substitution patterns. For example, aromatic protons in 2-phenyl derivatives show distinct shifts at δ 7.45–8.10 ppm ().
- Elemental analysis : Matches calculated vs. observed C/H/N ratios (e.g., 72.31% C, 5.19% H, 16.88% N for 5-cyclopentyl-2-phenyl derivatives).
Q. What solvents and conditions are optimal for recrystallization?
- Ethanol or tetrahydrofuran (THF) are preferred for recrystallization, yielding high-purity crystals suitable for X-ray diffraction ( ) . Acidic conditions (e.g., HCl) during workup improve yield by minimizing side reactions ( ) .
Advanced Research Questions
Q. How do structural modifications at position 6 influence benzodiazepine (BZ) receptor binding affinity?
- Methodology :
- Replace the 6-H group with substituents like chloro, fluoro, or alkyl chains. For example, 9-chloro-2-(2-fluorophenyl) derivatives (CGS 16228) exhibit sub-nanomolar BZ receptor affinity (IC = 4 nM) due to enhanced hydrophobic interactions ().
- SAR insights :
- Electron-withdrawing groups (e.g., -CF) at position 2-phenyl enhance binding ().
- Alkylation at position 6 reduces activity unless stabilized by aromatic systems ().
Q. What strategies resolve contradictions in reported biological activities across analogs?
- Case study : 9-Chloro derivatives show high adenosine receptor antagonism but variable BZ receptor activity.
- Methodology :
- Compare binding assays (e.g., A/A receptor selectivity in guinea pig trachea vs. rat brain homogenates) ().
- Use computational docking to identify steric clashes caused by bulky substituents (e.g., benzyl groups at position 9 reduce affinity).
Q. How can oxidation of 5,6-dihydro intermediates to aromatic analogs be controlled?
- Methodology :
- Use mild oxidizing agents (e.g., MnO or iodine) to avoid over-oxidation ().
- Monitor reaction progress via TLC or H NMR for disappearance of dihydro proton signals (δ 4.5–5.0 ppm).
- Catalytic HCl accelerates Dimroth rearrangement during oxidation ().
Q. What are the limitations of current synthetic methods for large-scale production?
- Challenges :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
